molecular formula C16H16N2O2 B11853014 Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Cat. No.: B11853014
M. Wt: 268.31 g/mol
InChI Key: FEMRXKBEGRGLDU-UHFFFAOYSA-N
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Description

Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzyl halide with a 3,4-dihydro-2,7-naphthyridine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-carboxylic acid derivatives, while reduction can produce fully saturated naphthyridine compounds.

Scientific Research Applications

Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2,7-naphthyridine-2-carboxylic acid: A closely related compound with similar structural features.

    Benzyl 3,4-dihydro-2,7-naphthyridine-2,5-dicarboxylate: Another derivative with additional carboxylate groups.

    2,7-Naphthyridine: The parent compound of the naphthyridine family.

Uniqueness

Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is unique due to its specific substitution pattern and the presence of the benzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

benzyl 3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate

InChI

InChI=1S/C16H16N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-9-7-14-6-8-17-10-15(14)11-18/h1-6,8,10H,7,9,11-12H2

InChI Key

FEMRXKBEGRGLDU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CN=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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